molecular formula C9H12ClNO2S B1379265 3-(Benzenesulfonyl)azetidine hydrochloride CAS No. 1820741-25-0

3-(Benzenesulfonyl)azetidine hydrochloride

Cat. No.: B1379265
CAS No.: 1820741-25-0
M. Wt: 233.72 g/mol
InChI Key: FRBUNRXZZFJOHP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzenesulfonyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in various chemical reactions, while the azetidine ring can undergo ring-opening to form reactive intermediates. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)azetidine hydrochloride is unique due to its combination of the azetidine ring and the benzenesulfonyl group, which imparts distinct chemical and biological properties. Its stability compared to aziridines and its reactivity compared to pyrrolidines make it a valuable compound for various applications .

Properties

IUPAC Name

3-(benzenesulfonyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBUNRXZZFJOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Benzenesulfonyl)azetidine hydrochloride
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3-(Benzenesulfonyl)azetidine hydrochloride
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3-(Benzenesulfonyl)azetidine hydrochloride
Reactant of Route 6
3-(Benzenesulfonyl)azetidine hydrochloride

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